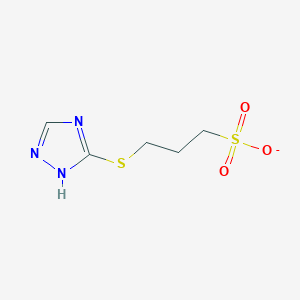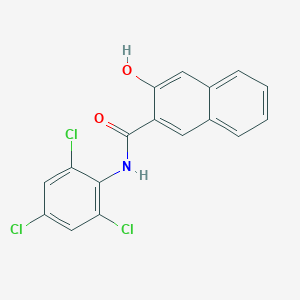![molecular formula C21H24ClNO3 B326745 4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B326745.png)
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide is an organic compound that features a benzamide core substituted with a 4-chloro group and a cyclopentylmethyl group attached to a 3,4-dimethoxyphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide typically involves a multi-step process:
Formation of the Cyclopentylmethyl Intermediate: The cyclopentylmethyl group is synthesized by reacting cyclopentylmethyl bromide with a suitable nucleophile.
Attachment to the 3,4-Dimethoxyphenyl Ring: The intermediate is then reacted with 3,4-dimethoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Formation of the Benzamide Core: The resulting product is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or other cellular processes.
相似化合物的比较
Similar Compounds
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide: shares similarities with other benzamide derivatives such as:
Uniqueness
- Structural Features : The presence of both the 4-chloro and 3,4-dimethoxyphenyl groups provides unique chemical properties.
- Reactivity : Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .
属性
分子式 |
C21H24ClNO3 |
|---|---|
分子量 |
373.9 g/mol |
IUPAC 名称 |
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide |
InChI |
InChI=1S/C21H24ClNO3/c1-25-18-10-7-16(13-19(18)26-2)21(11-3-4-12-21)14-23-20(24)15-5-8-17(22)9-6-15/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,24) |
InChI 键 |
XEUBTLORFPWNBG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)Cl)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B326662.png)
![N-[2-(4-cyclohexylphenoxy)ethyl]acetamide](/img/structure/B326664.png)
![N-{5-[(methylamino)sulfonyl]-1-naphthyl}-2-phenyl-2-{[(phenylacetyl)oxy]amino}acetamide](/img/structure/B326666.png)
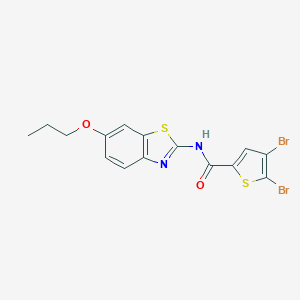
![10a-{2-[4-(dimethylamino)phenyl]vinyl}-4,10,10-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B326668.png)
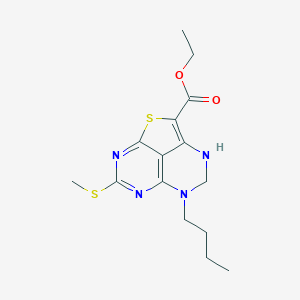
![Ethyl 5-amino-4-(4-fluoroanilino)-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B326671.png)
![methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether](/img/structure/B326673.png)
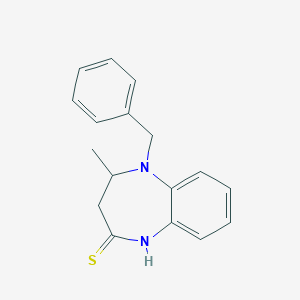
![2-{3-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-2-hydroxypropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B326680.png)
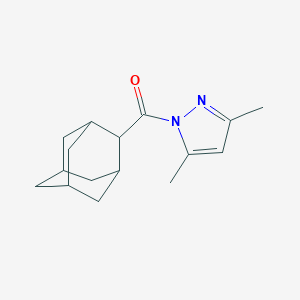
![(4-Methylphenyl)-(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone](/img/structure/B326682.png)
